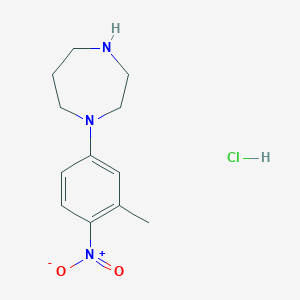

1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The base structure consists of a 1,4-diazepane ring, which represents a seven-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. The systematic name accurately reflects the substitution pattern, where the phenyl ring attachment occurs at the N-1 position of the diazepane core. The phenyl substituent itself bears two additional functional groups: a methyl group at the 3-position and a nitro group at the 4-position relative to the point of attachment to the diazepane nitrogen.

The Chemical Abstracts Service registry number for this compound is 1172064-06-0, providing a unique identifier for database searches and regulatory documentation. The compound is also referenced by the alternative name 1-(3-methyl-4-nitrophenyl)homopiperazine hydrochloride, reflecting the historical nomenclature where diazepane rings were often referred to as homopiperazines due to their structural relationship to piperazine with an additional methylene unit. The hydrochloride designation indicates the presence of a chloride counterion, forming a salt with one of the basic nitrogen atoms in the diazepane ring, which significantly influences the compound's physical properties and biological availability.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H18ClN3O2, representing a well-defined composition that accounts for all constituent atoms including the hydrochloride salt form. The molecular weight is precisely calculated as 271.74 grams per mole, which places this compound in the moderate molecular weight range typical of small molecule pharmaceutical candidates. The elemental composition breakdown reveals twelve carbon atoms forming the heterocyclic framework and aromatic system, eighteen hydrogen atoms distributed across the aliphatic and aromatic portions, three nitrogen atoms including the two ring nitrogens and the nitro substituent, two oxygen atoms from the nitro group, and one chlorine atom from the hydrochloride salt formation.

The molecular weight distribution among the various structural components provides insight into the compound's properties. The diazepane ring system contributes approximately 100 atomic mass units, similar to the parent homopiperazine structure. The substituted phenyl ring system accounts for approximately 152 atomic mass units, while the hydrochloride salt addition contributes 36.5 atomic mass units to the total molecular weight. This balanced distribution between the heterocyclic core and aromatic substituent suggests favorable properties for membrane permeability and receptor binding, characteristics that are essential for biological activity. The presence of both lipophilic aromatic regions and hydrophilic salt-forming capability provides an optimal balance for pharmaceutical applications.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural features that influence its chemical and biological properties. The diazepane ring adopts a chair-like conformation similar to other seven-membered saturated heterocycles, though with greater flexibility compared to six-membered rings. The presence of two nitrogen atoms in the ring system introduces conformational constraints that are distinct from simple alkyl chains, as the lone pairs and potential for hydrogen bonding influence the preferred molecular geometry. The substituted phenyl ring typically adopts a position that minimizes steric hindrance with the diazepane ring while maximizing favorable electronic interactions.

Conformational isomerism plays a significant role in determining the compound's properties, as the seven-membered ring can adopt multiple low-energy conformations. The chair and boat conformations are the most stable arrangements, with interconversion barriers that are generally lower than those found in cyclohexane systems due to the reduced ring strain in seven-membered rings. The positioning of the nitro group at the para position relative to the diazepane attachment point creates a significant dipole moment that influences crystal packing arrangements and intermolecular interactions. The methyl substituent at the meta position provides additional steric bulk that can influence the preferred orientation of the phenyl ring relative to the heterocyclic core.

Spectroscopic Fingerprinting Using Infrared, Nuclear Magnetic Resonance, and Ultraviolet-Visible Techniques

Spectroscopic characterization of this compound provides definitive structural confirmation and purity assessment through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations around 1520 and 1350 wavenumbers respectively, providing clear identification of this electron-withdrawing substituent. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region, while the aliphatic carbon-hydrogen stretching modes of the diazepane ring system are observed in the 2800-3000 wavenumber range.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and conformational dynamics of the compound. Proton nuclear magnetic resonance spectra show characteristic patterns for the aromatic protons, which appear as distinct multipets in the 7-8 parts per million region due to the electronic effects of both the methyl and nitro substituents. The methyl group protons appear as a singlet around 2.3 parts per million, while the diazepane ring protons exhibit complex multipets in the 1.5-3.5 parts per million region. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework, with aromatic carbons appearing in the 120-150 parts per million range and aliphatic carbons from the diazepane ring in the 20-60 parts per million region.

Ultraviolet-visible spectroscopy demonstrates the electronic transitions associated with the aromatic chromophore system. The substituted nitrophenyl group exhibits characteristic absorption bands with the nitro group acting as a strong electron-withdrawing substituent that shifts absorption maxima to longer wavelengths compared to unsubstituted phenyl systems. The presence of the methyl group provides additional electronic effects that fine-tune the absorption characteristics, creating a unique spectroscopic fingerprint for identification and purity analysis purposes.

Comparative Analysis with Homopiperazine Derivatives

The structural relationship between this compound and other homopiperazine derivatives provides valuable insights into structure-activity relationships and synthetic accessibility. The parent compound homopiperazine, also known as 1,4-diazepane, serves as the core structural framework and exhibits a molecular formula of C5H12N2 with a molecular weight of 100.165 grams per mole. This simple heterocyclic system provides the foundation for numerous derivative compounds with enhanced biological activities through strategic substitution patterns.

Comparative analysis with related compounds such as 1-(4-nitrophenyl)-1,4-diazepane reveals the impact of the additional methyl substituent present in the target compound. The unsubstituted nitrophenyl derivative has a molecular formula of C11H15N3O2 and molecular weight of 221.26 grams per mole, demonstrating that the addition of the methyl group contributes 14 atomic mass units and potentially significant changes in biological activity. Similarly, comparison with 1-(2-methyl-4-nitrophenyl)-1,4-diazepane, which has the methyl group in the ortho position, illustrates the importance of substitution pattern on molecular properties. The meta-positioned methyl group in the target compound provides optimal steric and electronic effects compared to ortho or para positioning alternatives.

The series of related compounds including 1-(4-methoxyphenyl)-1,4-diazepane and various methylated diazepane derivatives demonstrates the versatility of the homopiperazine scaffold for pharmaceutical development. The systematic variation of substituents on both the phenyl ring and the diazepane nitrogen atoms allows for fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity. The incorporation of electron-withdrawing groups like the nitro substituent generally enhances the compound's reactivity and potential for further synthetic modifications, while electron-donating groups such as methyl provide stabilization and improved pharmacokinetic properties. This comparative framework establishes this compound as a strategically designed molecule that balances multiple favorable characteristics for pharmaceutical applications.

Properties

IUPAC Name |

1-(3-methyl-4-nitrophenyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-10-9-11(3-4-12(10)15(16)17)14-7-2-5-13-6-8-14;/h3-4,9,13H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDCVBUUWCHAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCNCC2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,4-Diazepane Core

The 1,4-diazepane ring is typically synthesized via ring closure reactions involving diamine precursors and appropriate bifunctional electrophiles. According to patent CN103951624B, 1,4-diazepane derivatives can be prepared by reacting primary amines with suitable intermediates under controlled conditions, often using solvents such as acetonitrile or ethyl acetate, with subsequent purification steps.

Introduction of the 3-Methyl-4-Nitrophenyl Group

The 3-methyl-4-nitrophenyl substituent is introduced through nucleophilic aromatic substitution or coupling reactions. This step may involve the reaction of a diazepane intermediate with 3-methyl-4-nitrohalobenzene or related activated aromatic compounds. The nitro group on the aromatic ring is preserved during the reaction, which is critical for the compound’s pharmacological properties.

Formation of Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or ethyl acetate. This salt formation enhances the compound’s solubility and stability for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvents Used | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Diazepane ring formation | Primary diamine + bifunctional electrophile | Acetonitrile, THF | 20–80 °C | 4–12 hours | Stirring under inert atmosphere |

| Aryl substitution | Diazepane intermediate + 3-methyl-4-nitrohalobenzene | Ethyl acetate, DCM | 25–60 °C | 6–24 hours | Use of base (e.g., triethylamine) to facilitate substitution |

| Salt formation | Free base + HCl | Ethanol, ethyl acetate | 0–25 °C | 1–3 hours | Crystallization of hydrochloride salt |

Purification and Characterization

- Purification : Common methods include recrystallization from suitable solvents and chromatographic techniques to achieve high purity.

- Characterization : Confirmed by 1H NMR spectroscopy, thin-layer chromatography (TLC), and elemental analysis to verify the structure and purity of the hydrochloride salt.

Research Findings and Optimization

- The choice of solvent significantly impacts yield and purity. Acetonitrile and ethyl acetate are preferred for their ability to dissolve reactants and facilitate reaction kinetics.

- Reaction temperature and time must be optimized to avoid decomposition of the nitro group and to maximize substitution efficiency.

- The hydrochloride salt form shows improved stability and solubility, which is beneficial for downstream pharmaceutical formulation.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Diazepane ring synthesis | Primary diamine, bifunctional electrophile, acetonitrile, 20–80 °C | Formation of 1,4-diazepane core |

| Aryl substitution | 3-methyl-4-nitrohalobenzene, base, ethyl acetate, 25–60 °C | Introduction of 3-methyl-4-nitrophenyl group |

| Hydrochloride salt formation | HCl in ethanol or ethyl acetate, 0–25 °C | Conversion to stable hydrochloride salt |

Chemical Reactions Analysis

1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from these reactions include nitro derivatives and other oxidized forms.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically yield amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Overview

1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClN₃O₂ and a molecular weight of 271.75 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications.

Chemistry

The compound is primarily utilized as a reagent in chemical synthesis and reactions. It plays a crucial role in:

- Synthesis Processes : It is employed in the synthesis of other complex organic molecules, serving as an intermediate or starting material.

- Reactivity Studies : Its ability to undergo oxidation, reduction, and substitution reactions provides insights into reaction mechanisms and pathways.

Biology

In biological research, this compound is used for:

- Proteomics : The compound is instrumental in studying protein interactions and functions, aiding in the understanding of cellular mechanisms.

- Pharmacological Studies : Its interactions with biological targets can help elucidate mechanisms of action for potential therapeutic applications.

Industry

The compound finds applications in industrial settings, particularly in:

- Specialty Chemicals Production : It is used in the formulation of specialty chemicals that require specific functional groups for enhanced performance.

- Material Science : The unique properties of this compound make it suitable for developing advanced materials with tailored characteristics.

Example Case Study

A notable study investigated the use of this compound in synthesizing novel inhibitors targeting specific enzymes involved in disease pathways. The results demonstrated that modifications to the compound's structure could enhance binding affinity and selectivity towards target proteins.

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it valuable for research in various fields .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical profiles of 1,4-diazepane derivatives are heavily influenced by substituents on the aromatic ring and diazepane core. Key analogs include:

Key Observations :

- Sulfonyl Derivatives : Compounds like 1-(cyclopropanesulfonyl)-1,4-diazepane HCl exhibit improved solubility and kinase inhibition activity due to polar sulfonyl groups .

- Aromatic vs. Heteroaromatic Substituents : Pyrazole-containing analogs (e.g., from ) show high selectivity for serotonin receptors, suggesting that heterocyclic substituents may improve target specificity .

Pharmacological Activity

- Serotonin Receptor Targeting: The pyrazole-substituted analog () demonstrates nanomolar affinity for 5-HT7 receptors, highlighting the impact of heterocyclic substituents on receptor selectivity .

- Kinase Inhibition : Sulfonyl-containing derivatives (e.g., from ) act as Rho-kinase inhibitors, suggesting that polar groups enhance interactions with kinase ATP-binding pockets .

- Antimalarial Potential: Chlorophenyl analogs () are hypothesized to target parasitic enzymes, though mechanistic details are unclear .

The nitro group in the target compound may confer unique redox properties or metabolic stability, though its specific biological activity remains unexplored.

Physicochemical Properties

- Solubility : Sulfonyl derivatives (e.g., 1-cyclopropanesulfonyl-1,4-diazepane HCl) exhibit higher aqueous solubility due to their polar groups, whereas nitro-substituted compounds may have reduced solubility .

- Stability : Nitro groups are generally stable under physiological conditions but may participate in redox reactions in vivo.

Biological Activity

1-(3-Methyl-4-nitrophenyl)-1,4-diazepane hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{11}H_{14}ClN_{3}O_{2}

- Molecular Weight : 245.7 g/mol

This compound features a diazepane ring that is substituted with a 3-methyl-4-nitrophenyl group, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 100 μg/mL |

| Bacillus cereus | 10 μg/mL |

These values suggest significant efficacy against Gram-positive bacteria, which is a common target for many diazepane derivatives .

Antiparasitic Activity

In studies involving antiparasitic effects, related compounds have shown promising results against protozoan parasites. The compound's activity was evaluated using in vitro assays against Trypanosoma brucei, where it demonstrated effective inhibition of parasite growth.

- EC50 Value : 2.1 μM against T. brucei

- Mode of Action : The compound likely interferes with the metabolic pathways critical for the survival of the parasite .

Neuropharmacological Effects

The diazepane structure is known for its potential neuropharmacological effects. Compounds in this class have been investigated for their anxiolytic and sedative properties. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly GABAergic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.

- Membrane Disruption : It can alter membrane permeability in microbial cells, leading to cell lysis.

- Neurotransmitter Modulation : Potential interactions with GABA receptors could explain its neuroactive properties.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound in various biological systems:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a focus on its potential as an antibiotic agent .

- Antiparasitic Evaluation : Another research highlighted its effectiveness against T. brucei, suggesting its utility in treating African sleeping sickness .

- Neuropharmacological Assessment : Investigations into its effects on anxiety-related behavior in animal models showed promise, indicating potential therapeutic applications in anxiety disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-(3-methyl-4-nitrophenyl)-1,4-diazepane hydrochloride?

- Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using stepwise coupling of the nitrophenyl group to the diazepane backbone, as demonstrated in structurally similar diazepane derivatives .

- Characterization : Employ IR spectroscopy to identify functional groups (e.g., nitrophenyl C-NO₂ stretches at ~1346–1157 cm⁻¹) and H NMR (DMSO-d₆) to confirm proton environments, such as diazepane ring protons (δ 1.58–2.86 ppm) and nitrophenyl aromatic protons (δ 6.83–7.58 ppm) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Purity : Use HPLC with high-resolution columns (e.g., Chromolith®) to separate impurities, coupled with UV/Vis detection (λmax ~255 nm for nitrophenyl absorption) .

- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, and humidity) followed by LC-MS to monitor decomposition products, ensuring compliance with USP reference standards .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological interactions of this compound with neurological targets?

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., σ or NMDA receptors) .

- Dose-response studies : Apply factorial design to test multiple variables (e.g., concentration, pH, temperature) and optimize conditions for IC₅₀ determination .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological reconciliation : Compare solubility profiles using standardized solvents (e.g., DMSO, PBS) under controlled temperatures. For bioavailability, employ Caco-2 cell monolayers to simulate intestinal permeability and validate with in vivo pharmacokinetic studies .

- Data normalization : Use computational tools (e.g., COSMO-RS) to predict solubility and correlate with experimental results, addressing discrepancies through iterative refinement .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by the compound .

- Molecular dynamics simulations : Model interactions with lipid bilayers or protein targets using software like GROMACS, guided by NMR-derived structural constraints .

Methodological Frameworks for Data Interpretation

Q. How should researchers align their study with theoretical frameworks in medicinal chemistry?

- Conceptual linkage : Ground hypotheses in existing theories (e.g., QSAR for nitrophenyl derivatives) to predict bioactivity and guide experimental design .

- Iterative validation : Cross-reference empirical data with computational predictions (e.g., docking scores from AutoDock Vina) to refine mechanistic models .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.